

physical and chemical properties of 4-Bromo-5-methylisoxazole

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Compound of Interest

Compound Name: 4-Bromo-5-methylisoxazole

Cat. No.: B152563

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An In-depth Technical Guide to 4-Bromo-5-methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **4-Bromo-5-methylisoxazole**. Due to the limited availability of experimental data for this specific compound, this guide also includes relevant information on its precursor, 5-methylisoxazole, and related derivatives to provide a comparative context. All quantitative data is summarized in structured tables, and a logical workflow for its potential synthesis is provided.

Core Physical and Chemical Properties

4-Bromo-5-methylisoxazole is a halogenated derivative of 5-methylisoxazole. While specific experimental data for this compound is scarce, the available information from various chemical suppliers and databases is presented below. It is important to note that some reported values, particularly the boiling and flash points, appear unusually high for a molecule of this size and may be inaccurate predictions. For a more reasonable estimation, the boiling point of its isomer, 3-bromo-5-methylisoxazole, is included for comparison.

Table 1: Physical and Chemical Properties of **4-Bromo-5-methylisoxazole** and Related Compounds

Property	4-Bromo-5-methylisoxazole	5-Methylisoxazole (Precursor)	3-bromo-5-methylisoxazole (Isomer)
CAS Number	7064-37-1[1][2]	5765-44-6	25741-97-3
Molecular Formula	C ₄ H ₄ BrNO[1][2]	C ₄ H ₅ NO	C ₄ H ₄ BrNO
Molecular Weight	161.99 g/mol [3]	83.09 g/mol	161.98 g/mol
Boiling Point	548.1°C at 760 mmHg (Likely inaccurate)	116-122°C	202.1°C at 760 mmHg
Density	1.32 g/cm ³	1.0224 g/cm ³ at 20°C	1.654 g/cm ³
Refractive Index	1.507	1.438	1.507
Flash Point	285.3°C (Likely inaccurate)	30.0°C	76°C

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **4-Bromo-5-methylisoxazole** is not readily available in the public domain. However, spectral data for the parent compound, 5-methylisoxazole, is well-documented and provides a foundational understanding of the core isoxazole structure.

Table 2: Spectroscopic Data for 5-Methylisoxazole

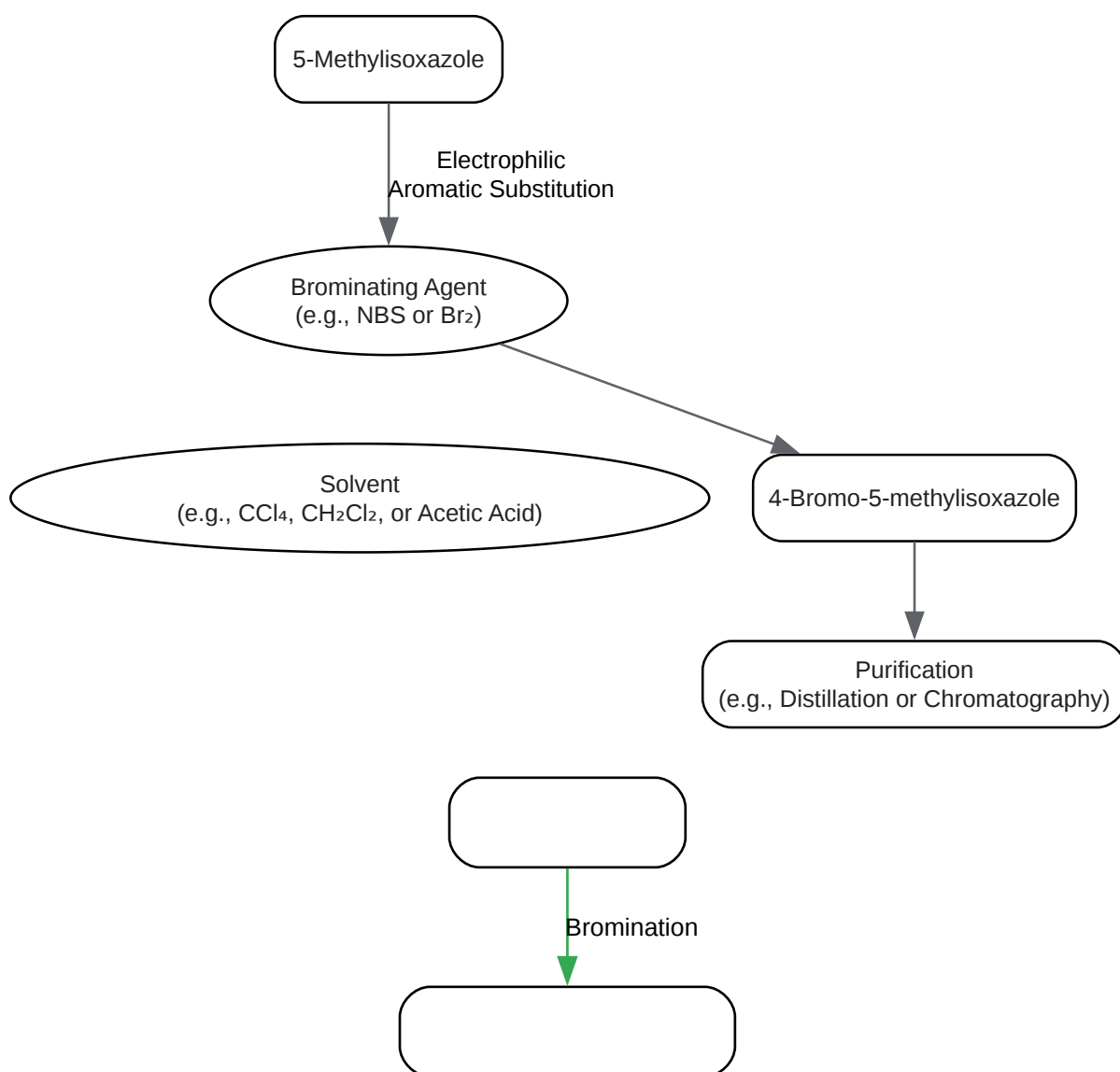
Spectrum Type	Key Features
¹ H NMR	δ (ppm): 8.017 (s, 1H), 5.930 (s, 1H), 2.394 (s, 3H)[4]
¹³ C NMR	δ (ppm): 168.78, 150.46, 100.91, 11.93[4]
IR (liquid film)	Characteristic peaks for C-H, C=N, and C=C stretching.
Mass Spec (EI)	Molecular Ion (M ⁺) at m/z = 83.[5]

Chemical Reactivity and Synthesis

The chemical reactivity of **4-Bromo-5-methylisoxazole** is largely dictated by the isoxazole ring and the presence of the bromine atom. The isoxazole ring is an aromatic heterocycle, and the bromine at the 4-position can potentially participate in various cross-coupling reactions, making it a useful synthetic intermediate.

Logical Synthesis Workflow

While a specific, detailed experimental protocol for the synthesis of **4-Bromo-5-methylisoxazole** is not available in the cited literature, a logical synthetic route would involve the direct bromination of 5-methylisoxazole. This electrophilic aromatic substitution would likely proceed using a standard brominating agent.



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